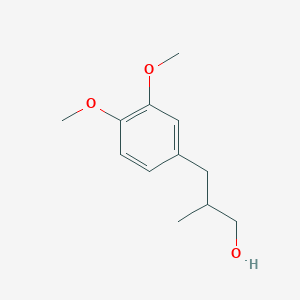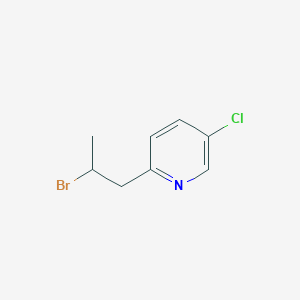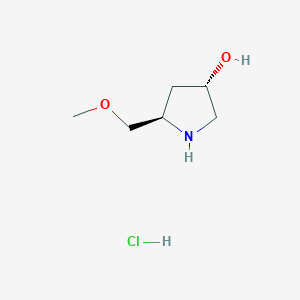
2-Bromo-1,3-dichloro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, substituted with bromine, chlorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Bromo-1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-dichloro-4-nitrobenzene when hydroxide is the nucleophile.
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dichloro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2-Bromo-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
2-Chloro-1,3-dibromo-4-nitrobenzene: Similar structure but with different halogen substitution, affecting its reactivity and applications.
1,3-Dichloro-4-nitrobenzene:
Uniqueness: 2-Bromo-1,3-dichloro-4-nitrobenzene is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination of substituents imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C6H2BrCl2NO2 |
|---|---|
Peso molecular |
270.89 g/mol |
Nombre IUPAC |
2-bromo-1,3-dichloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H |
Clave InChI |
GCZNRAYEBNRGKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



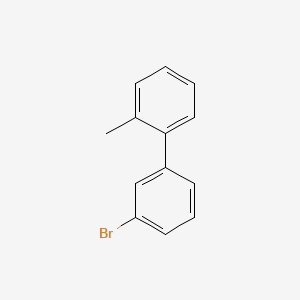


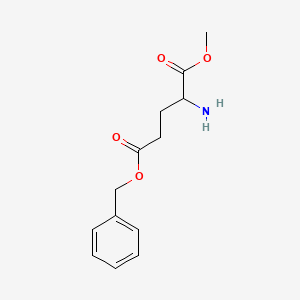
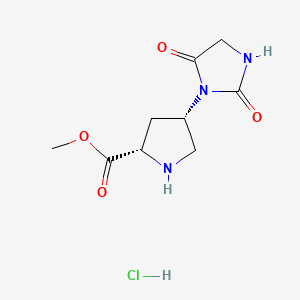
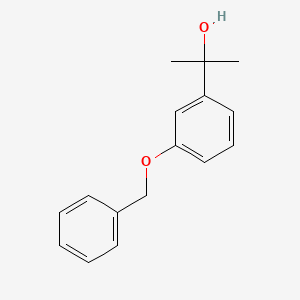


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
